

Technical Guide: Physical and Structural Properties of 4-(Benzylxy)-2-nitroaniline

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Compound of Interest

Compound Name: 4-(Benzylxy)-2-nitroaniline

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Abstract

This technical guide provides a comprehensive overview of the known physical, spectral, and structural properties of **4-(Benzylxy)-2-nitroaniline** (CAS No. 26697-35-8). An aromatic compound featuring benzylxy, nitro, and aniline functionalities, it serves as a versatile intermediate in organic synthesis for pharmaceuticals and agrochemicals.^[1] This document collates available quantitative data into structured tables, presents detailed experimental protocols for its synthesis and characterization, and includes workflow diagrams to illustrate key processes.

Core Physical and Chemical Properties

4-(Benzylxy)-2-nitroaniline is a solid organic compound whose properties are influenced by the electron-donating benzylxy group and the electron-withdrawing nitro group on the aniline frame. These substitutions create a conjugated system that impacts its chemical reactivity and optical properties.

Property	Value	Reference(s)
CAS Number	26697-35-8	[1]
Molecular Formula	C ₁₃ H ₁₂ N ₂ O ₃	[2]
Molecular Weight	244.25 g/mol	[1]
Appearance	Red, plate-like crystals	[2]
Melting Point	106 °C	[2]
Solubility	Soluble in many organic solvents; limited water solubility (inferred from analogs).	

Structural and Crystallographic Data

Single-crystal X-ray diffraction analysis has provided detailed insight into the three-dimensional structure of **4-(Benzylxy)-2-nitroaniline**. The molecule features a notable twist between the nitrophenylamine and benzyl ring systems. The crystal packing is stabilized by intermolecular N—H···O hydrogen bonds and C—H···π stacking interactions.[\[2\]](#)

Parameter	Value	Reference(s)
Crystal System	Monoclinic	[2]
Space Group	P 2 ₁ /c	[2]
Unit Cell Dimensions	$a = 5.7578 (12) \text{ \AA}$ $b = 26.192 \text{ \AA}$ $c = 7.7338 (16) \text{ \AA}$ $\beta = 90.159 (4)^\circ$	[2]
Volume (V)	1166.3 (4) \AA^3	[2]
Z (Molecules per unit cell)	4	[2]
Calculated Density (D _x)	1.391 Mg m ⁻³	[2]
Dihedral Angle	65.8 (2)° (between the benzene rings)	[2]

Spectroscopic Properties

Spectroscopic analysis is critical for confirming the identity and purity of **4-(BenzylOxy)-2-nitroaniline**. While complete experimental spectra are not widely published, characteristic features can be predicted based on its functional groups and data from analogous compounds.

3.1 Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorption bands corresponding to its key functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)	Comments	Reference(s)
N–H Stretch (Amine)	~3365	Typical for primary aromatic amines.	[1]
C=C Stretch (Aromatic)	~1603	Indicates the presence of the benzene rings.	[1]
NO ₂ Stretch (Nitro)	~1520	Characteristic of nitroaromatic compounds.	[1]
C–O Stretch (Ether)	~1250	Corresponds to the benzyl ether linkage.	[1]

3.2 UV-Visible (UV-Vis) Spectroscopy The conjugated system of **4-(BenzylOxy)-2-nitroaniline** is expected to produce strong absorption in the UV-Vis region. The structurally related compound 4-Methoxy-2-nitroaniline exhibits strong UV-Vis absorption at 380 nm, which is attributed to charge transfer between the electron-donating methoxy group and the electron-accepting nitro group.[1] A similar charge transfer interaction is anticipated for **4-(BenzylOxy)-2-nitroaniline**.

3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy Experimental ¹H and ¹³C NMR spectral data for **4-(BenzylOxy)-2-nitroaniline** are not readily available in the cited literature. However, NMR is a crucial technique to confirm the regioselectivity of the substituents through the analysis of aromatic proton splitting patterns.[1]

Experimental Protocols

4.1 Synthesis of **4-(BenzylOxy)-2-nitroaniline** The following protocol is based on a reported laboratory synthesis.[2]

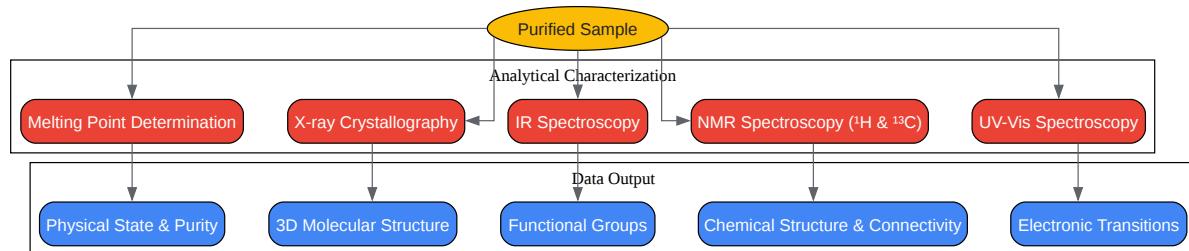
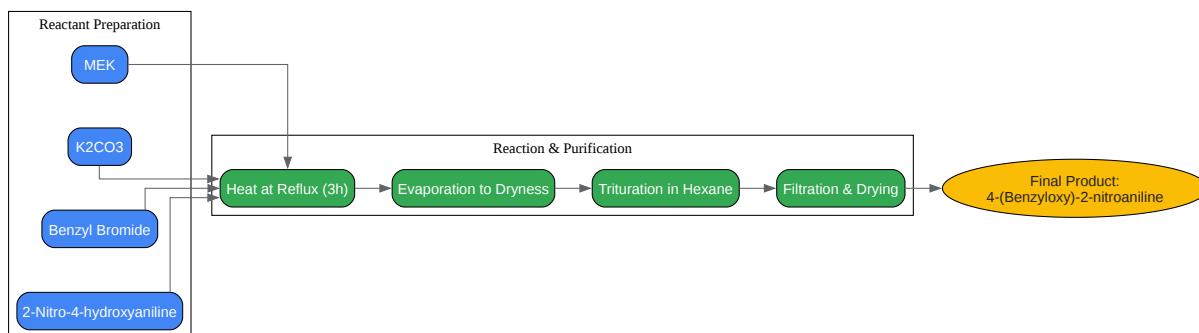
- Reactant Preparation: To a reaction vessel, add 28.87 g (187.5 mmol) of 2-nitro-4-hydroxyaniline and 600 ml of methyl ethyl ketone (MEK).
- Addition of Reagents: Add 77.6 g of potassium carbonate and 22.3 ml (187.5 mmol) of benzyl bromide to the mixture.
- Reaction: Heat the reaction mixture at reflux for a period of 3 hours.
- Work-up: After cooling, evaporate the solvent to dryness.
- Purification: Triturate the resulting residue in hexane, filter the solid, and dry it under vacuum to yield the final product. An 88.9% yield (40 g) has been reported using this method.[2]

4.2 Single-Crystal X-ray Diffraction The following is a standard protocol for obtaining crystallographic data, as performed for this compound.[2]

- Crystal Growth: Grow suitable single crystals by slow evaporation from an acetone solution at 277 K.
- Data Collection: Mount a selected crystal (e.g., a $0.30 \times 0.20 \times 0.06$ mm red plate) on a diffractometer, such as a Bruker SMART 4K CCD area-detector.
- Experimental Conditions: Conduct the measurement at a controlled temperature (e.g., 297 K) using Mo K α radiation ($\lambda = 0.71073$ Å).
- Data Acquisition: Collect diffraction data using a series of φ and ω scans.
- Structure Solution and Refinement: Process the collected data to solve the crystal structure. Refine the H atoms on the amine group freely with isotropic displacement parameters, while positioning other H atoms geometrically and refining them using a riding model.[2]

Visualization of Experimental Workflows

The following diagrams illustrate the logical workflows for the synthesis and characterization of **4-(BenzylOxy)-2-nitroaniline**.



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References

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- 2. jchps.com [jchps.com]
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